7-Hydroxyceratinamine
Description
7-Hydroxyceratinamine is a marine-derived natural product first isolated from the sponge Aplysinella sp. . It belongs to the dibromotyrosine family of metabolites, characterized by a brominated aromatic core linked to functionalized side chains. A defining feature of this compound is its terminal cyanoformamide group (–NC–CONH2), a rare structural motif in natural products . This group confers exceptional stability in acidic and methanolic conditions, unlike alkyl cyanoformate esters, which hydrolyze readily in aqueous media . Biosynthetically, the cyanoformamide moiety is proposed to originate from glycine via cyanoformic acid (NC–COOH), a pathway that resolves key paradoxes in terpenoid isonitrile biosynthesis .
Properties
Molecular Formula |
C13H15Br2N3O3 |
|---|---|
Molecular Weight |
421.08 g/mol |
IUPAC Name |
N-[3-[4-(2-amino-1-hydroxyethyl)-2,6-dibromophenoxy]propyl]-1-cyanoformamide |
InChI |
InChI=1S/C13H15Br2N3O3/c14-9-4-8(11(19)6-16)5-10(15)13(9)21-3-1-2-18-12(20)7-17/h4-5,11,19H,1-3,6,16H2,(H,18,20) |
InChI Key |
BKBCHPBOYFBMRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCCCNC(=O)C#N)Br)C(CN)O |
Synonyms |
7-hydroxyceratinamine hydroxyceratinamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Features of 7-Hydroxyceratinamine and Analogues
Cyanoformamide-Containing Compounds
- Ceratinamine: Shares the cyanoformamide group with this compound but lacks the hydroxyl group at position 5. Both compounds exhibit stability in methanol and acidic HPLC solvents due to the resilience of the cyanoformamide moiety .
- Ceratinamides A/B: These derivatives likely differ in substituent patterns (e.g., hydroxylation or bromination sites) but retain the cyanoformamide core .
Brominated Tyramine Derivatives
- Moloka'iamine Derivatives: These compounds feature bromotyramine cores and chlorocyclopentanedione enamine termini, distinguishing them from the cyanoformamide-containing ceratinamines. Their biosynthesis may involve bromoperoxidase-mediated bromination, a common pathway in marine sponges .
Stability and Reactivity
The cyanoformamide group in this compound and ceratinamine is chemically inert under conditions that degrade analogous alkyl cyanoformate esters (e.g., hydrolysis to HCN and CO2 in water) . This stability makes these compounds ideal for studying marine natural product biosynthesis and ecological roles.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
